

In-Depth Technical Guide to the High-Resolution Mass Spectrometry of Dihydrotrichotetronine

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Compound of Interest

Compound Name: *Dihydrotrichotetronine*

Cat. No.: *B15596228*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of **Dihydrotrichotetronine** using high-resolution mass spectrometry (HRMS).

Dihydrotrichotetronine is a dimeric sorbicillinoid, a class of fungal secondary metabolites known for their complex structures and diverse biological activities. Understanding the mass spectrometric behavior of **Dihydrotrichotetronine** is crucial for its identification, characterization, and quantification in complex matrices, which is of significant interest in natural product discovery and pharmaceutical development.

Molecular Profile and High-Resolution Mass Spectrometry Data

Dihydrotrichotetronine possesses the molecular formula $C_{28}H_{34}O_8$. High-resolution mass spectrometry is essential for the unambiguous determination of its elemental composition. The table below summarizes the theoretical and observed mass-to-charge ratios for the protonated and sodiated adducts of **Dihydrotrichotetronine**, which are commonly observed in electrospray ionization (ESI).

Ion Species	Molecular Formula	Theoretical m/z	Observed m/z (example)	Mass Accuracy (ppm)
[M+H] ⁺	C ₂₈ H ₃₅ O ₈ ⁺	499.2326	499.2321	-1.0
[M+Na] ⁺	C ₂₈ H ₃₄ O ₈ Na ⁺	521.2146	521.2140	-1.1

Experimental Protocols for HRMS Analysis

A typical experimental workflow for the HRMS analysis of **Dihydrotrichotetronine** is outlined below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

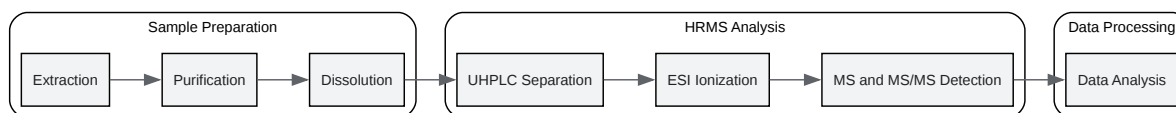
Sample Preparation

- **Extraction:** Fungal cultures or other biological matrices are extracted with a suitable organic solvent, such as ethyl acetate or methanol, to isolate the secondary metabolites.
- **Purification:** The crude extract is subjected to chromatographic separation techniques, such as column chromatography over silica gel or Sephadex LH-20, to purify **Dihydrotrichotetronine**.[\[1\]](#)
- **Sample for Analysis:** The purified compound is dissolved in a solvent compatible with ESI-MS, typically methanol or acetonitrile, to a final concentration of 1-10 µg/mL.

Instrumentation and Data Acquisition

- **Mass Spectrometer:** A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is used for analysis.
- **Ionization Source:** Electrospray ionization (ESI) is the preferred ionization technique for sorbicillinoids, and it can be operated in both positive and negative ion modes.
- **Chromatography:** Ultra-high-performance liquid chromatography (UHPLC) is often coupled with the mass spectrometer to separate **Dihydrotrichotetronine** from other components in a mixture.

- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient elution with water and acetonitrile, often with the addition of a small amount of formic acid (0.1%) to aid protonation in positive ion mode.
- MS Parameters (Positive Ion Mode Example):
 - Capillary Voltage: 3.5 kV
 - Sampling Cone Voltage: 30 V
 - Source Temperature: 120 °C
 - Desolvation Temperature: 350 °C
 - Collision Energy (for MS/MS): Ramped from 10 to 40 eV to obtain a detailed fragmentation spectrum.



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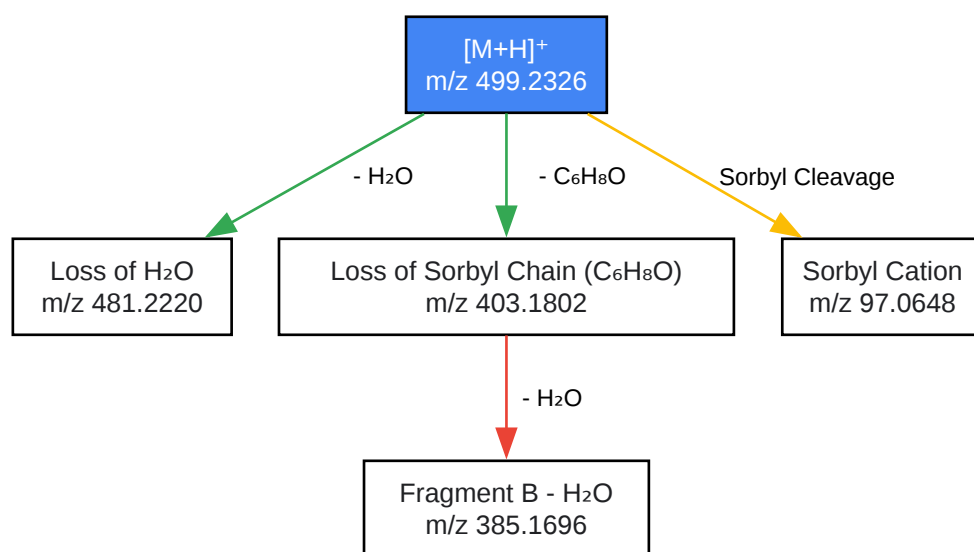
Caption: A generalized experimental workflow for the HRMS analysis of **Dihydrotrichotetronine**.

Proposed Fragmentation Pathway of Dihydrotrichotetronine

While specific experimental fragmentation data for **Dihydrotrichotetronine** is not readily available in the public domain, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of related sorbicillinoids and general principles of mass spectrometry. The dimeric structure of **Dihydrotrichotetronine** is expected to undergo characteristic cleavages.

One of the common fragmentation pathways for sorbicillinoids involves the cleavage of the sorbyl side chain. In the case of the related compound trichodimerol, a base peak at m/z 95, corresponding to the $C_6H_7O^+$ fragment from the sorbyl chain, has been reported in its electron impact mass spectrum.[1] Under ESI-MS/MS conditions, similar fragmentation patterns are anticipated.

The proposed fragmentation pathway below illustrates the expected fragmentation of the protonated molecule of **Dihydrotrichotetronine** ($[M+H]^+$ at m/z 499.2326).



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Caption: A proposed ESI-MS/MS fragmentation pathway for protonated **Dihydrotrichotetronine**.

Description of the Proposed Fragmentation Pathway:

- Initial Protonation: **Dihydrotrichotetronine** is protonated in the ESI source to form the precursor ion $[M+H]^+$ at m/z 499.2326.
- Neutral Loss of Water: A common initial fragmentation step for molecules containing hydroxyl groups is the neutral loss of water, leading to the formation of a fragment ion at m/z 481.2220.

- **Cleavage of the Sorbyl Chain:** A characteristic fragmentation is the cleavage of the sorbyl side chain (C_6H_8O), resulting in a significant fragment ion at m/z 403.1802. This fragment can further lose a molecule of water to produce an ion at m/z 385.1696.
- **Formation of the Sorbyl Cation:** The cleaved sorbyl chain can also be detected as a protonated species, the sorbyl cation ($C_6H_9O^+$), at m/z 97.0648.

Conclusion

High-resolution mass spectrometry is an indispensable tool for the structural characterization of complex natural products like **Dihydrotrichotetronine**. The combination of accurate mass measurements and detailed fragmentation analysis provides a high degree of confidence in its identification. The experimental protocols and the proposed fragmentation pathway presented in this guide offer a solid foundation for researchers working on the analysis of **Dihydrotrichotetronine** and other related sorbicillinoids. Further studies involving MS^n experiments and isotopic labeling would provide deeper insights into the intricate fragmentation mechanisms of this fascinating class of molecules.

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References

- 1. cdnsciencepub.com [cdnsciencepub.com]
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